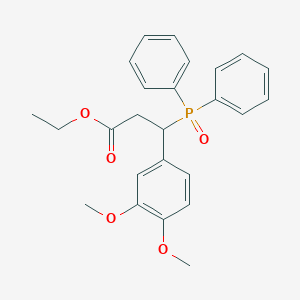
Ethyl 3-(3,4-dimethoxyphenyl)-3-(diphenylphosphoryl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE is an organophosphorus compound that features both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and diethyl phosphite.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon gas. The temperature is maintained at around 0-5°C to control the reaction rate.
Catalysts: A base such as sodium hydride or potassium carbonate is used to deprotonate the diethyl phosphite, facilitating the nucleophilic attack on the aldehyde.
Solvents: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the synthesis of ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products
Oxidation: The major product is often the corresponding phosphonic acid derivative.
Reduction: The major product is the reduced phosphine oxide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phosphonate esters.
科学的研究の応用
ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is investigated for its potential as a prodrug or a pharmacophore in drug design.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the development of new materials and catalysts.
作用機序
The mechanism of action of ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved often include phosphorylation and dephosphorylation processes, which are crucial in cellular signaling and metabolism.
類似化合物との比較
Similar Compounds
- ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHONYL)PROPANOATE
- ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHINYL)PROPANOATE
Uniqueness
ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE is unique due to its specific combination of aromatic and phosphonate functionalities
特性
分子式 |
C25H27O5P |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
ethyl 3-(3,4-dimethoxyphenyl)-3-diphenylphosphorylpropanoate |
InChI |
InChI=1S/C25H27O5P/c1-4-30-25(26)18-24(19-15-16-22(28-2)23(17-19)29-3)31(27,20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-17,24H,4,18H2,1-3H3 |
InChIキー |
GCUPWNQARGIIAB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)OC)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


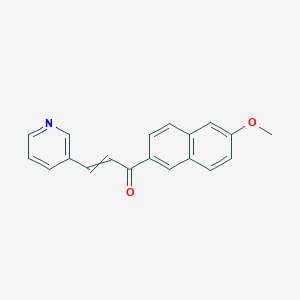
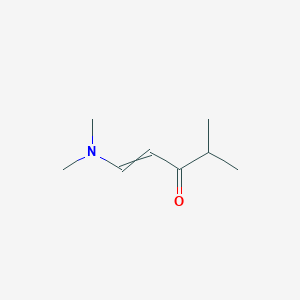
![3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B12469666.png)
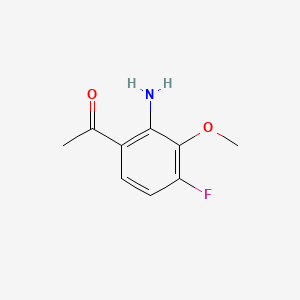
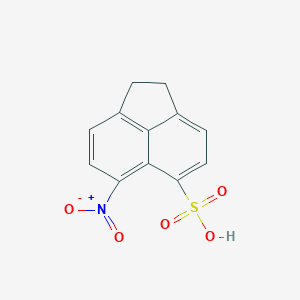

![1-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12469690.png)
![Benzoic acid, [1-[2-[(benzoylamino)imino]-2-phenylethyl]-2,2,2-trifluoroethylidene]hydrazide](/img/structure/B12469696.png)
![2-{[4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](ethyl)amino}ethanol](/img/structure/B12469713.png)
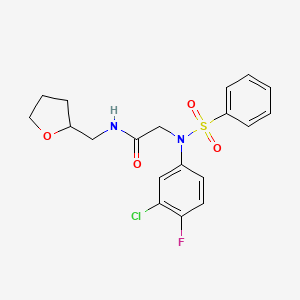
![N-benzyl-N-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12469735.png)
![1-(4-methoxyphenyl)-1-oxopropan-2-yl 2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12469739.png)
![5-{[(3-chlorophenyl)carbamoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B12469751.png)
![(3E)-3-[(4-methoxyphenyl)imino]-2-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B12469753.png)
